molecular formula C20H22N6O3S B2372853 Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 894036-38-5

Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2372853
CAS RN: 894036-38-5
M. Wt: 426.5
InChI Key: YOSBQMHGDZOFNB-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C18H20N6O3S2 . It is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class of compounds . These compounds have been found to exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities .

Scientific Research Applications

Anticancer Applications

This compound, like other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, has been found to have potential anticancer properties . The structure-activity relationship of these compounds is of profound importance in drug design, discovery, and development .

Antimicrobial Applications

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown diverse pharmacological activities, including antimicrobial properties . They can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Analgesic and Anti-inflammatory Applications

These compounds have been found to have analgesic and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions involving pain and inflammation .

Antioxidant Applications

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have also been found to have antioxidant properties . This could make them useful in combating oxidative stress, which is implicated in various diseases .

Antiviral Applications

These compounds have shown potential as antiviral agents . This could make them valuable in the treatment of various viral infections .

Enzyme Inhibitor Applications

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have been found to act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This broad range of enzyme inhibition could make them useful in various therapeutic applications .

Antitubercular Applications

These compounds have also been found to have antitubercular properties . This could make them valuable in the treatment of tuberculosis .

Cardiovascular Disorder Treatment

It has been found that these compounds are utilized in the treatment of cardiovascular disorders . This opens up another avenue of therapeutic application for these compounds .

Mechanism of Action

Target of Action

The primary targets of this compound are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mode of Action

The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the ER stress , apoptosis , and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory properties, making the compound potentially useful for the treatment of neurodegenerative diseases .

Pharmacokinetics

Similar compounds with the triazole-pyrimidine hybrid structure have been studied for theirADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action.

Result of Action

The result of the compound’s action is the significant anti-neuroinflammatory properties and promising neuroprotective activity . This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, and reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 .

properties

IUPAC Name

ethyl 4-[2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-2-29-20(28)25-12-10-24(11-13-25)18(27)14-30-19-22-21-17-9-8-16(23-26(17)19)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSBQMHGDZOFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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